![molecular formula C27H34N4O6 B2680530 N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899786-89-1](/img/no-structure.png)

N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

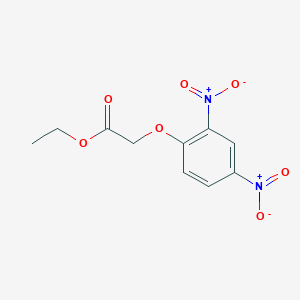

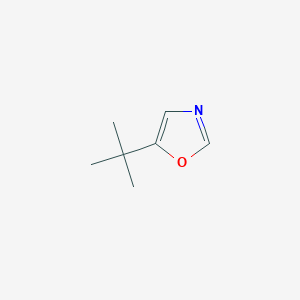

N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C27H34N4O6 and its molecular weight is 510.591. The purity is usually 95%.

BenchChem offers high-quality N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity : A study by Al-Suwaidan et al. (2016) explored the synthesis and antitumor activity of novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives similar to the compound . They found that these compounds showed significant broad-spectrum antitumor activity, with some being more potent than the positive control, 5-fluorouracil.

Antimicrobial Agents : Research conducted by Desai et al. (2007) investigated new quinazoline derivatives, including structures related to the compound, for potential antimicrobial properties. The synthesized compounds were screened for antibacterial and antifungal activities against various microorganisms.

Anticancer Activities : Another study by Zhang et al. (2013) focused on the synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, which are structurally related to the compound. These compounds demonstrated anticancer activities by inhibiting certain cellular pathways and inducing apoptosis in cancer cells.

Antibacterial Properties : Waschinski and Tiller (2005) synthesized poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups and investigated their antimicrobial potential. This study is relevant due to the structural similarities of the oxazoline group in these polymers to the compound .

In Vitro Antitumor Activities : Fang et al. (2016) Fang et al. (2016) explored the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their antitumor activities. These derivatives showed moderate to high levels of antitumor activities against various cancer cell lines.

Dopamine Agonist Properties : Jacob et al. (1981) Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines and examined their dopamine-like ability. This study provides insights into the neurological activity potential of similar compounds.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the condensation of 3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanoic acid with butylamine, followed by acylation with propionyl chloride." "Starting Materials": [ "3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanoic acid", "Butylamine", "Propionyl chloride" ], "Reaction": [ "Step 1: Condensation of 3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanoic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide intermediate.", "Step 2: Acylation of the intermediate with propionyl chloride in the presence of a base such as triethylamine (TEA) to form the final product N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide." ] } | |

CAS RN |

899786-89-1 |

Product Name |

N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide |

Molecular Formula |

C27H34N4O6 |

Molecular Weight |

510.591 |

IUPAC Name |

N-butyl-3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |

InChI |

InChI=1S/C27H34N4O6/c1-4-5-14-28-24(32)13-16-30-26(34)20-8-6-7-9-21(20)31(27(30)35)18-25(33)29-15-12-19-10-11-22(36-2)23(17-19)37-3/h6-11,17H,4-5,12-16,18H2,1-3H3,(H,28,32)(H,29,33) |

InChI Key |

JKLCPGZBPNOZDV-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)

![(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2680449.png)

![4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680454.png)

![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)

![5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2680457.png)

![2-Methoxy-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B2680459.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-phenylmethanesulfonamide](/img/structure/B2680460.png)